Trichothecane

Description

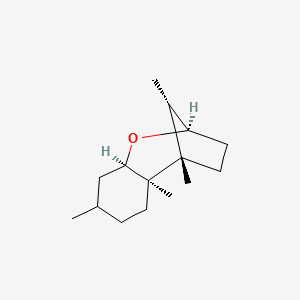

Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1S,2R,7R,9R,12S)-1,2,5,12-tetramethyl-8-oxatricyclo[7.2.1.02,7]dodecane |

InChI |

InChI=1S/C15H26O/c1-10-5-7-15(4)13(9-10)16-12-6-8-14(15,3)11(12)2/h10-13H,5-9H2,1-4H3/t10?,11-,12-,13-,14+,15+/m1/s1 |

InChI Key |

IZGCNPIQWCRGSF-PSHIPCJZSA-N |

SMILES |

CC1CCC2(C(C1)OC3CCC2(C3C)C)C |

Isomeric SMILES |

C[C@@H]1[C@H]2CC[C@@]1([C@]3(CCC(C[C@H]3O2)C)C)C |

Canonical SMILES |

CC1CCC2(C(C1)OC3CCC2(C3C)C)C |

Origin of Product |

United States |

Structural Framework and Diversification of Trichothecanes

Core Chemical Scaffold: 12,13-Epoxytrichothec-9-ene (B1214510) (EPT)

All trichothecanes share a fundamental tetracyclic sesquiterpenoid skeleton known as 12,13-epoxytrichothec-9-ene (EPT). mdpi.commsdvetmanual.com This core structure is characterized by a six-membered A-ring containing a double bond between carbons 9 and 10, a tetrahydropyranyl B-ring, and a five-membered C-ring. mdpi.com A crucial feature of the EPT scaffold is the presence of an epoxide ring at the C-12 and C-13 positions, which is essential for their biological activity. wikipedia.orgmsdvetmanual.com The rigid nature of this tetracyclic system imparts a specific stereochemistry to the molecule. mdpi.com

The biosynthesis of trichothecanes begins with the cyclization of farnesyl pyrophosphate to form trichodiene (B1200196), which then undergoes a series of oxygenation and cyclization reactions to yield the EPT core. plos.orgengormix.com Subsequent modifications to this core structure give rise to the vast array of trichothecane analogs observed in nature. plos.org

Classification Systems of this compound Analogs

The extensive family of trichothecanes is broadly categorized into two main classes: simple trichothecanes and macrocyclic trichothecanes. wikipedia.orgresearchgate.net This primary division is based on the absence or presence of a macrocyclic ring. Further classification into Types A, B, C, and D is determined by the specific functional groups attached to the EPT core. mdpi.com

Simple trichothecanes lack the macrocyclic bridge and are subdivided into three types based on the substitution pattern, particularly at the C-8 position. wikipedia.orgmdpi.com

Type A Trichothecanes: This group is characterized by the presence of a hydroxyl (-OH) group, an ester group, or no substituent at the C-8 position. nih.govmdpi.com Prominent examples include T-2 toxin and diacetoxyscirpenol (B1670381) (DAS). nih.govmdpi.com

Type B Trichothecanes: These analogs are distinguished by a ketone (carbonyl) group at the C-8 position. mdpi.comresearchgate.net Well-known Type B trichothecanes include deoxynivalenol (B1670258) (DON), also known as vomitoxin, and nivalenol (B191977) (NIV). mdpi.comfamic.go.jp

Type C Trichothecanes: This is a less common group characterized by the presence of a second epoxide ring at the C-7 and C-8 positions. mdpi.comresearchgate.net Crotocin is an example of a Type C this compound. mdpi.comresearchgate.net

| Type | Key Feature at C-8 | Examples |

|---|---|---|

| A | -H, -OH, or Ester | T-2 toxin, Diacetoxyscirpenol (DAS) |

| B | Keto (C=O) group | Deoxynivalenol (DON), Nivalenol (NIV) |

| C | Epoxide at C-7/C-8 | Crotocin |

Type D trichothecanes are structurally more complex, featuring a macrocyclic ring that forms a bridge between the C-4 and C-15 positions of the EPT core. mdpi.comresearchgate.net This ring is typically a diester or triester linkage. researchgate.net This group includes some of the most potent trichothecanes, such as the satratoxins, verrucarins, and roridins. nih.govresearchgate.net The baccharinoids, first isolated from the plant Baccharis, are also classified as Type D trichothecanes. nih.govmdpi.com

| Type | Key Feature | Examples |

|---|---|---|

| D | Macrocyclic ring between C-4 and C-15 | Satratoxin H, Roridin (B1174069) A, Verrucarin A |

Molecular Substitutions and Analog Generation

The immense diversity within the this compound family arises from various chemical modifications to the EPT scaffold. wikipedia.orgresearchgate.net These substitutions, primarily occurring at carbons 3, 4, 7, 8, and 15, dictate the physicochemical properties and biological activity of the resulting analogs. wikipedia.orgresearchgate.net

Hydroxylation, the addition of hydroxyl (-OH) groups, and subsequent esterification are common modifications that generate a wide range of this compound analogs. mdpi.com These reactions can occur at multiple positions on the EPT core, including C-3, C-4, C-7, C-8, and C-15. researchgate.netmdpi.com For instance, the biosynthesis of more complex trichothecanes from the basic EPT structure involves a series of these hydroxylation and esterification steps. mdpi.com The presence and position of these functional groups are critical in differentiating various trichothecanes. For example, all Fusarium-produced trichothecenes possess an oxygen function at C-3, a feature absent in those produced by other genera like Trichoderma or Stachybotrys. mdpi.com

The formation of a keto group (C=O) at the C-8 position is a defining characteristic of Type B trichothecanes. mdpi.comnottingham.ac.uk This structural feature distinguishes them from Type A trichothecanes, which may have a hydroxyl or ester group at the same position. mdpi.com The presence of this carbonyl functionality significantly influences the chemical reactivity and biological properties of the molecule. researchgate.net

Formation of Macrolide Rings between C-4 and C-15

A significant structural diversification within the this compound family is the formation of macrocyclic structures. These complex molecules, known as macrocyclic trichothecenes or Type D trichothecenes, are distinguished from simple trichothecanes by the presence of an additional ring that connects two specific points on the core structure. cjnmcpu.comnih.govmdpi.com This macrolide ring is formed through the esterification of the hydroxyl groups located at the C-4 and C-15 positions of the fundamental 12,13-epoxytrichothec-9-ene (EPT) skeleton. nih.govmdpi.com

The formation of this macrocycle involves a connecting chain, typically composed of 12 or 14 atoms, that bridges the C-4 and C-15 positions via two ester bonds. nih.govresearchgate.net The biosynthesis of this connecting chain is a complex process that is not yet fully understood. researchgate.net However, research suggests that the macrolide ring is composed of moieties derived from both polyketide and isoprenoid pathways. nih.gov The involvement of polyketide synthase (PKS) genes is suspected, as a PKS gene has been identified within the trichothecene (B1219388) (TRI) gene cluster of Stachybotrys species that are known to produce macrocyclic variants. nih.gov

The proposed biosynthetic pathway for these compounds begins with the formation of the trichothecene core, followed by a series of hydroxylations and acylations at the C-4 and C-15 positions, which ultimately cyclize to form the macrolide ring. wikipedia.org One hypothesis suggests that the macrocycle could be formed through the acylation or esterification of a long side chain initially linked to C-4, which then connects to the hydroxyl group at C-15, or the reverse of this process. mdpi.comresearchgate.net Spectroscopic analysis, such as Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments, has confirmed the presence of these two ester linkages, for instance, by showing correlations from the H-4 proton to the C-11′ carbon and from the H-15 proton to the C-1′ carbon of the macrocyclic chain in compounds like mytoxin D. cjnmcpu.com

This structural modification results in distinct sub-groups of macrocyclic trichothecanes, primarily classified as roridins, which typically possess a C29-skeleton, and verrucarins, which have a C27-skeleton. cjnmcpu.com The presence and specific stereochemistry of the macrolide ring are considered critically important for the biological activity of these compounds. researchgate.netresearchgate.net

Research Findings on Macrocyclic Trichothecanes

The table below summarizes key research findings on representative macrocyclic trichothecanes featuring a C-4 to C-15 macrolide ring.

| Compound Name | Producing Organism | Classification/Type | Key Structural Features |

| Verrucarin A | Myrothecium verrucaria, Myrothecium roridum | Verrucarin-type | C27-skeleton with a macrolide ring linking C-4 and C-15. cjnmcpu.comontosight.aibu.edu |

| Roridin A | Myrothecium verrucaria, Myrothecium roridum | Roridin-type | C29-skeleton with a macrolide ring linking C-4 and C-15. researchgate.netnih.gov |

| Isororidin A | Myrothecium verrucaria | Roridin-type | An epimer of Roridin A at position C-13′ of the macrocyclic ring. iucr.org |

| Mytoxin B | Myrothecium roridum | Mytoxin | Macrocyclic trichothecene. researchgate.net |

| Satratoxin H | Fungi of the genus Stachybotrys | Satratoxin | Macrocyclic trichothecene with a ring between C-4 and C-15. mdpi.com |

| Mytoxin D | Myrothecium verrucaria | Mytoxin | Macrocyclic trichothecene with confirmed ester bonds at C-4 and C-15. cjnmcpu.com |

| Mytoxin F | Myrothecium verrucaria | Mytoxin | Macrocyclic trichothecene with confirmed ester bonds at C-4 and C-15. cjnmcpu.com |

Biosynthesis of Trichothecanes

Fungal Biosynthetic Pathways

The biosynthesis of trichothecanes is a multi-step process involving a cascade of enzymatic modifications. The genes encoding these enzymes are often clustered together in the fungal genome, allowing for coordinated regulation of their expression. The pathway initiates with the cyclization of a universal precursor and proceeds through a series of oxygenation and other modification reactions to produce the diverse array of trichothecane structures observed in nature.

Precursor Compounds and Early Stages

The journey to synthesize the complex this compound core begins with fundamental building blocks derived from primary metabolism. These initial steps channel a key isoprenoid intermediate into the dedicated trichothecene (B1219388) pathway.

The biosynthesis of trichothecanes is intrinsically linked to the mevalonate pathway, a fundamental metabolic route for the production of isoprenoid precursors in eukaryotes. This pathway synthesizes isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for all terpenoid compounds. Through a series of condensation reactions, these units are assembled into larger isoprenoid chains. For trichothecene biosynthesis, three molecules of mevalonic acid are ultimately utilized to form the fifteen-carbon precursor. nih.govresearchgate.netresearchgate.net

The first committed step in the biosynthesis of trichothecanes begins with the fifteen-carbon isoprenoid, farnesyl pyrophosphate (FPP). researchgate.netnih.govnih.govebi.ac.ukoup.comnih.govnih.gov FPP is a central branching point in isoprenoid metabolism, serving as a precursor for a vast array of compounds, including sterols, carotenoids, and other sesquiterpenoids. The enzyme trichodiene (B1200196) synthase acts upon FPP, diverting it from primary metabolism into the specialized trichothecene biosynthetic pathway. ebi.ac.ukoup.comnih.gov

The conversion of the linear FPP molecule into the bicyclic hydrocarbon trichodiene is a crucial and defining step in this compound biosynthesis. researchgate.netnih.govebi.ac.ukoup.comnih.govnih.gov This complex cyclization reaction is catalyzed by the enzyme trichodiene synthase, encoded by the Tri5 gene. researchgate.netoup.com The reaction mechanism involves the ionization of the pyrophosphate group from FPP, leading to the formation of a series of carbocationic intermediates that are precisely guided by the enzyme's active site to form the characteristic structure of trichodiene. ebi.ac.uknih.govpnas.org Trichodiene itself does not possess the toxic properties of the mature trichothecanes but serves as the foundational scaffold for subsequent modifications. nih.gov

Key Enzymatic Transformations and Intermediates

Following the formation of the trichodiene backbone, a series of enzymatic modifications occur, primarily involving oxygenation reactions. These steps are critical for the formation of the toxic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure and for the subsequent diversification of trichothecanes. researchgate.netnih.gov

A key enzyme in the subsequent modification of trichodiene is a cytochrome P450 monooxygenase encoded by the Tri4 gene. researchgate.netresearchgate.netnih.govnih.gov This enzyme catalyzes multiple oxygenation reactions, including hydroxylations and the formation of the crucial 12,13-epoxide ring, which is a hallmark of all trichothecanes and essential for their toxicity. researchgate.netnih.govnih.gov Research has shown that the Tri4 gene product is responsible for adding oxygen atoms at several positions on the trichodiene molecule. researchgate.netnih.gov These oxygenation steps lead to the formation of various intermediates, such as isotrichotriol. researchgate.netnih.govnih.gov Subsequent enzymatic reactions, including further hydroxylations and acetylations, contribute to the vast structural diversity observed among the different types of trichothecanes. researchgate.netresearchgate.net

Isomerization and Cyclization Events

The biosynthesis of the characteristic tricyclic structure of trichothecanes from the linear farnesyl pyrophosphate precursor involves critical isomerization and cyclization reactions. The initial cyclization is catalyzed by trichodiene synthase, encoded by the Tri5 gene. This enzyme facilitates the conversion of farnesyl pyrophosphate into trichodiene, the first dedicated intermediate in the trichothecene biosynthetic pathway.

Following the formation of trichodiene, a series of oxygenation reactions occur, leading to the formation of the bicyclic intermediate isotrichotriol. A key subsequent step is the non-enzymatic cyclization of isotrichotriol to form the first tricyclic trichothecene precursor, isotrichodermol. This reaction proceeds through a transient allylic carbocation intermediate. Under acidic conditions, intermediates like isotrichodiol and isotrichotriol can spontaneously cyclize. However, this spontaneous process is notably inefficient compared to the rapid and specific in vivo biosynthesis, which is enhanced by the activity of the cyclase enzyme encoded by the Tri14 gene.

Esterification Reactions

Esterification at various positions on the trichothecene core structure is a crucial step that contributes to the diversity and toxicity of these mycotoxins. Several Tri genes encode for acyltransferases that catalyze these reactions. For instance, Tri16 encodes an acyltransferase responsible for the esterification at the C-8 position, a key step in the formation of highly toxic trichothecenes like the T-2 toxin. Disruption of Tri16 leads to the accumulation of the C-8 hydroxylated precursor, neosolaniol.

The acetylation of the hydroxyl group at the C-3 position is another significant esterification event. This reaction, which converts isotrichodermol to isotrichodermin, is catalyzed by the product of the Tri101 gene, a trichothecene 3-O-acetyltransferase. This particular acetylation is thought to serve as a self-protection mechanism for the producing fungus, as it reduces the toxicity of the trichothecene intermediate. In Fusarium sporotrichioides, the Tri3 gene encodes a 15-O-acetyltransferase, which is essential for the biosynthesis of type B trichothecenes. In some Trichoderma species, the Tri3-encoded enzyme is responsible for the acetylation of the C-4 hydroxyl group of trichodermol (B1681381) to produce trichodermin.

Formation of Tricyclic Intermediates (e.g., Isotrichodiol, Isotrichotriol)

The formation of tricyclic intermediates is a pivotal stage in trichothecene biosynthesis. Following the initial cyclization of farnesyl pyrophosphate to the bicyclic trichodiene, a series of oxygenation reactions take place. The enzyme encoded by the Tri4 gene, a cytochrome P450 monooxygenase, catalyzes multiple oxygenations of trichodiene to produce more complex bicyclic intermediates.

In some fungi, Tri4 catalyzes three oxygenation reactions to yield isotrichodiol. In others, it carries out four oxygenations to produce isotrichotriol. These bicyclic intermediates, isotrichodiol and isotrichotriol, are the direct precursors to the first tricyclic compounds in the pathway. They undergo a subsequent non-enzymatic, but enzyme-assisted, cyclization to form 12,13-epoxytrichothec-9-ene (EPT) and isotrichodermol (3-hydroxy EPT), respectively.

Role of Specific Biosynthetic (TRI) Genes

The biosynthesis of trichothecanes is governed by a suite of specialized genes, collectively known as the Tri genes. These genes encode the enzymes and regulatory proteins necessary for the intricate multi-step pathway that transforms a primary metabolite into the final complex mycotoxin. The functions of several key Tri genes have been elucidated through extensive genetic and biochemical research.

Tri5 (Trichodiene Synthase)

The Tri5 gene encodes the enzyme trichodiene synthase, which catalyzes the first committed step in the biosynthesis of all trichothecenes. mdpi.com This enzyme facilitates the cyclization of the primary metabolite farnesyl pyrophosphate to form trichodiene, the parent hydrocarbon of this mycotoxin family. frontiersin.org The activity of trichodiene synthase is absolutely essential for trichothecene production, and the disruption of the Tri5 gene completely abolishes the ability of the fungus to synthesize these compounds. frontiersin.org In most trichothecene-producing fungi, Tri5 is located within the main Tri gene cluster; however, in Trichoderma species, it is found outside of this cluster. frontiersin.org

Tri1, Tri3, Tri4, Tri10, Tri11, Tri16, Tri17, Tri101

A number of other Tri genes play critical roles in the subsequent modification of the trichodiene skeleton.

Tri1 : This gene encodes a cytochrome P450 monooxygenase. In Fusarium sporotrichioides, the Tri1 enzyme is responsible for the hydroxylation of the C-8 position of the trichothecene nucleus, a key step in the biosynthesis of type A trichothecenes like T-2 toxin. mdpi.comresearchgate.netmdpi.com In Fusarium graminearum, the homolog catalyzes hydroxylation at both the C-7 and C-8 positions, leading to the formation of type B trichothecenes. mdpi.commdpi.comnih.gov

Tri3 : The Tri3 gene encodes an acetyltransferase. In F. sporotrichioides, it is responsible for the acetylation of the C-15 hydroxyl group. nih.govnih.gov In some Trichoderma species, the Tri3 enzyme acetylates the C-4 hydroxyl group of trichodermol to form trichodermin. nih.gov

Tri4 : Tri4 encodes a multifunctional cytochrome P450 monooxygenase that catalyzes several oxygenation steps in the early part of the pathway, converting trichodiene into isotrichotriol. nih.govfrontiersin.org Disruption of Tri4 blocks trichothecene production and leads to the accumulation of trichodiene. nih.gov

Tri10 : This is a regulatory gene that plays a pivotal role in the transcriptional activation of other Tri genes. frontiersin.orgnih.gov Disruption of Tri10 significantly reduces or abolishes the production of trichothecenes. nih.govnih.gov

Tri11 : The Tri11 gene encodes a cytochrome P450 monooxygenase that is required for the C-15 hydroxylation of isotrichodermin to form 15-decalonectrin. nih.govmdpi.com

Tri16 : Tri16 encodes an acyltransferase that catalyzes the esterification of the C-8 position, a crucial step for the biosynthesis of highly toxic type A trichothecenes. nih.gov Its disruption leads to the accumulation of the C-8 hydroxylated intermediate, neosolaniol. nih.gov

Tri17 : This gene encodes a polyketide synthase that is required for the biosynthesis of macrocyclic trichothecenes, where it is involved in the formation of the polyketide-derived macrocyclic ring. nih.gov

Tri101 : Tri101 encodes a trichothecene 3-O-acetyltransferase, which catalyzes the acetylation of the C-3 hydroxyl group of isotrichodermol. mdpi.comnih.gov This reaction is considered a self-protection mechanism for the fungus. mdpi.comresearchgate.net

Regulatory Genes in Trichothecene Production

The expression of the biosynthetic Tri genes is tightly controlled by specific regulatory genes within the Tri gene cluster. The two primary regulatory genes that have been identified are Tri6 and Tri10.

Tri6 : This gene encodes a Cys2His2 zinc finger transcription factor that is essential for the expression of most of the other Tri genes. frontiersin.org It binds to a specific DNA sequence (YNAGGCC) in the promoter regions of the target Tri genes, thereby activating their transcription. frontiersin.org Disruption of Tri6 leads to a complete loss of trichothecene production.

Tri10 : Tri10 is another key regulatory gene that is required for the expression of Tri6 and other Tri genes. frontiersin.orgnih.gov It is believed to act upstream of Tri6 in the regulatory cascade. nih.gov While the exact mechanism of Tri10 function is not fully understood, it does not appear to be a DNA-binding protein itself. frontiersin.org Disruption of Tri10 results in a dramatic reduction or complete abolition of trichothecene biosynthesis. nih.govnih.gov Together, Tri6 and Tri10 form a regulatory network that controls the coordinated expression of the trichothecene biosynthetic pathway. usda.govasm.org

Compound and Gene Information

Below are tables detailing the compounds and genes mentioned in this article.

Table 1: Mentioned Compounds

| Compound Name | Abbreviation | Role in Biosynthesis |

|---|---|---|

| 12,13-epoxytrichothec-9-ene | EPT | Core trichothecene structure |

| Deoxynivalenol (B1670258) | DON | A type B trichothecene |

| Diacetoxyscirpenol (B1670381) | DAS | A type A trichothecene |

| Farnesyl pyrophosphate | FPP | Primary metabolic precursor |

| Isotrichodermin | - | Acetylated tricyclic intermediate |

| Isotrichodiol | - | Bicyclic intermediate |

| Isotrichotriol | - | Bicyclic intermediate |

| Neosolaniol | NEO | C-8 hydroxylated intermediate |

| T-2 toxin | - | A type A trichothecene |

| Trichodiene | - | First dedicated intermediate |

| Trichodermin | - | A simple trichothecene |

Table 2: Mentioned Genes

| Gene Name | Encoded Protein | Function |

|---|---|---|

| Tri1 | Cytochrome P450 monooxygenase | C-7 and/or C-8 hydroxylation |

| Tri3 | Acetyltransferase | C-4 or C-15 acetylation |

| Tri4 | Cytochrome P450 monooxygenase | Multiple oxygenations of trichodiene |

| Tri5 | Trichodiene synthase | Cyclization of farnesyl pyrophosphate |

| Tri6 | Transcription factor | Positive regulation of Tri genes |

| Tri10 | Regulatory protein | Positive regulation of Tri genes |

| Tri11 | Cytochrome P450 monooxygenase | C-15 hydroxylation |

| Tri14 | Cyclase | Enhances cyclization of bicyclic intermediates |

| Tri16 | Acyltransferase | C-8 esterification |

| Tri17 | Polyketide synthase | Formation of macrocyclic ring |

Genetic Clusters and Genomic Organization

In trichothecene-producing fungi, the genes responsible for the biosynthesis of these mycotoxins are typically found in clusters within the genome. nih.govnih.gov This clustering facilitates the co-regulation of gene expression, ensuring the coordinated production of the enzymes required for the biosynthetic pathway. nih.gov The arrangement and composition of these gene clusters can vary significantly among different fungal genera and even species, contributing to the structural diversity of the trichothecanes they produce. nih.govplos.org

The foundation of this compound biosynthesis lies within a core TRI gene cluster. In well-studied species like Fusarium graminearum and Fusarium sporotrichioides, this core cluster is a significant genetic locus, spanning approximately 26-kb and containing a dozen genes. nih.govmdpi.com This cluster harbors the essential enzymatic machinery for the synthesis of the fundamental trichothecene skeleton and its initial modifications. researchgate.netnih.gov

The core cluster typically includes genes encoding:

Trichodiene synthase (TRI5) : This enzyme catalyzes the first committed step in the pathway, the cyclization of farnesyl pyrophosphate to form the parent hydrocarbon, trichodiene. nih.govplos.org

Cytochrome P450 monooxygenases (e.g., TRI4, TRI11, TRI13) : These enzymes are responsible for a series of oxygenation reactions that decorate the trichodiene core, which are crucial for the toxicity of the final molecule. nih.govresearchgate.net

Acyltransferases (e.g., TRI3, TRI7, TRI101) : These enzymes add acetyl or other acyl groups to the trichothecene nucleus, influencing the compound's polarity and biological activity. nih.govresearchgate.net

Regulatory proteins (TRI6, TRI10) : These are transcription factors that control the expression of the other TRI genes within the cluster, ensuring that toxin production occurs under appropriate conditions. nih.govnih.gov

A transporter (TRI12) : This protein is believed to be involved in the export of trichothecenes out of the fungal cell, providing a mechanism of self-protection against the toxin's effects. nih.gov

**Table 1: Core TRI Genes and Their Predicted Functions in *Fusarium***

| Gene | Predicted Function |

| TRI3 | Acetyltransferase |

| TRI4 | Cytochrome P450 monooxygenase |

| TRI5 | Trichodiene synthase |

| TRI6 | Cys2His2 zinc finger transcription factor |

| TRI7 | Acetyltransferase |

| TRI8 | Esterase |

| TRI10 | Transcription factor |

| TRI11 | Cytochrome P450 monooxygenase |

| TRI12 | Transporter |

| TRI13 | Cytochrome P450 monooxygenase |

| TRI14 | Putative function in biosynthesis |

This table is based on data from various Fusarium species and represents a generalized overview. nih.govnih.govresearchgate.net

While the core cluster contains the majority of the biosynthetic genes, some TRI genes are located elsewhere in the genome, physically separated from the main cluster. plos.org In Fusarium, for instance, TRI101, which encodes an acetyltransferase, is found at a distinct locus. nih.govresearchgate.net Similarly, a two-gene locus, TRI1-TRI16, exists separately from the core cluster in some Fusarium species. nih.govresearchgate.net

A notable exception to the typical organization is observed in the genus Trichoderma. In Trichoderma arundinaceum and Trichoderma brevicompactum, the TRI5 gene is not part of the main TRI cluster but is located in a different genomic region that lacks other known TRI genes. frontiersin.orgnih.gov This physical separation of a key biosynthetic gene highlights the diverse genomic architectures that can support this compound production.

The number of TRI genes and the number of genomic loci housing these genes vary considerably across different trichothecene-producing fungi. plos.org For example, the total number of TRI genes can range from as few as six in Beauveria bassiana to fifteen in Fusarium sporotrichioides. plos.org Even within a single species, such as Stachybotrys chartarum, the TRI gene count can differ between strains. plos.org

The genomic distribution of these genes also shows significant diversity. TRI genes can be found at one to as many as five separate genomic locations. plos.org In some fungi, such as Myrothecium and Stachybotrys, multiple loci contain paralogous TRI genes (genes that have arisen through duplication). plos.org In contrast, in Fusarium and Trichoderma, the TRI genes located at different loci are not paralogs. plos.org While this variation in gene number and location is a prominent feature of trichothecene biosynthesis, there is currently no evidence to suggest that these differences directly contribute to the structural variation of the trichothecenes produced. plos.orgnih.gov

Table 2: Variation in the Number of TRI Genes in Selected Fungi

| Fungal Genus/Species | Approximate Number of TRI Genes |

| Beauveria bassiana | 6 |

| Cordyceps confragosa | 6 |

| Stachybotrys chartarum | 9-15 |

| Fusarium sporotrichioides | 15 |

This table provides a snapshot of the known variation in TRI gene numbers across different fungal species. plos.org

Evolution of this compound Biosynthetic Pathways

The evolution of this compound biosynthetic pathways is a dynamic process characterized by gene gain, loss, and functional diversification. plos.orgsemanticscholar.org These evolutionary events have played a crucial role in shaping the vast structural diversity of trichothecenes observed today. bohrium.com

The structural differences among the more than 200 known trichothecene analogs are largely a consequence of genetic variation within the TRI gene clusters. bohrium.comnih.gov The presence, absence, or functional modification of genes encoding modifying enzymes, such as acyltransferases and oxygenases, is a primary driver of this diversification. plos.orgnih.gov

For instance, the ability of some Fusarium species to produce nivalenol (B191977) (NIV) is linked to the presence of a functional TRI13 gene, which encodes a cytochrome P450 monooxygenase responsible for hydroxylation at the C-4 position. nih.gov In contrast, species that produce deoxynivalenol (DON) often have a non-functional TRI13 gene. nih.gov Similarly, the acetylation patterns at the C-3 and C-15 positions, which give rise to different chemotypes like 3-ADON and 15-ADON, are determined by the activities of specific acetyltransferases and esterases encoded by genes such as TRI7 and TRI8. nih.gov

The evolution of these structural modifications has not always followed a linear path. Evidence suggests that certain functions, such as C8 oxygenation, have evolved independently in different fungal lineages through the acquisition of different genes with the same function. plos.org This convergent evolution highlights the strong selective pressures that can drive the emergence of similar toxic profiles in unrelated fungi. bohrium.com

By comparing the TRI gene clusters across a range of fungal species, researchers have been able to infer the ancestral state of the this compound biosynthetic pathway. plos.orgnih.gov Phylogenetic analyses of conserved TRI genes, such as TRI3, TRI5, and TRI14, have allowed for the reconstruction of evolutionary scenarios that explain the gain and loss of specific structural modifications. plos.org

These models propose an ancestral pathway that was likely simpler than many of the pathways seen in modern fungi. Over time, through processes of gene duplication, neofunctionalization (where a duplicated gene acquires a new function), and horizontal gene transfer, the TRI gene clusters have expanded and diversified. plos.org For example, the acquisition of the TRI1 gene in Fusarium is believed to be a key event that enabled the production of certain types of trichothecenes. plos.org Conversely, the loss of genes has led to the simplification of pathways in other lineages. plos.org These evolutionary dynamics have resulted in the complex and varied landscape of trichothecene structures produced by fungi today. plos.orgbohrium.com

Potential Horizontal Gene Transfer Events

The evolution of trichothecene biosynthesis and the distribution of the trichothecene biosynthetic gene (TRI) cluster across different fungal species are influenced by complex evolutionary mechanisms, including horizontal gene transfer (HGT). HGT, the movement of genetic material between different species, is a significant factor in the diversification of secondary metabolite production in fungi.

Recent research has provided compelling evidence for HGT of the TRI gene cluster in the fungal genus Fusarium. Until recently, the production of trichothecenes and the presence of the TRI cluster in Fusarium were confirmed in only two multispecies lineages: the Fusarium incarnatum-equiseti (Incarnatum) and the F. sambucinum (Sambucinum) species complexes mdpi.comosti.govnih.govresearchgate.netosti.gov. However, a TRI cluster was identified and characterized in a species from a third lineage, the F. buharicum species complex, represented by Fusarium sp. NRRL 66739 mdpi.comosti.govnih.govresearchgate.netosti.gov.

Phylogenetic analyses strongly suggest that Fusarium sp. NRRL 66739 acquired its TRI cluster through an HGT event from a close relative of the Incarnatum and Sambucinum species complexes mdpi.comnih.govresearchgate.netosti.gov. This transfer resulted in a novel trichothecene production profile in the recipient species. While many Fusarium species in the Sambucinum complex produce a mixture of 6 to 8 different trichothecenes, cultures of NRRL 66739 accumulate only two: 7-hydroxyisotrichodermin and 7-hydroxyisotrichodermol mdpi.comosti.govnih.govresearchgate.netosti.gov.

This novel chemotype is linked to a change in the function of a transferred gene. Heterologous expression analysis revealed that the TRI13 gene in NRRL 66739 is responsible for the 7-hydroxylation of trichothecenes. This is in contrast to its function in other Fusarium species where it confers 4-hydroxylation mdpi.comnih.govresearchgate.netosti.gov. This finding highlights how HGT, coupled with subsequent gene evolution, can lead to new metabolic capabilities and the diversification of trichothecene structures mdpi.com.

While nonvertical transmission of trichothecene gene cluster haplotypes through HGT or introgressive hybridization has been considered in other Fusarium species, such as the F. graminearum species complex, evidence suggests that the observed distribution of chemotypes in that group is more likely due to the sorting of ancestral polymorphism pnas.org. However, the gain of certain TRI genes, like TRI1, TRI7, TRI8, TRI11, and TRI13, in Fusarium but not in other trichothecene-producing genera, could potentially be attributed to mechanisms like HGT plos.org. The clustering of secondary metabolism genes is thought to facilitate such transfers researchgate.net.

The detailed findings of the HGT event in Fusarium sp. NRRL 66739 are summarized in the table below.

| Feature | Donor Lineage (Inferred) | Recipient Species | Transferred Genetic Material | Consequence of Transfer |

| Organisms Involved | Close relative of F. incarnatum-equiseti & F. sambucinum species complexes | Fusarium sp. NRRL 66739 (F. buharicum species complex) | Trichothecene biosynthetic gene (TRI) cluster | Acquisition of trichothecene production capability mdpi.comnih.govresearchgate.netosti.gov. |

| Key Gene Function Change | TRI13 gene confers 4-hydroxylation | TRI13 gene confers 7-hydroxylation | Altered enzymatic function of a key biosynthetic gene | Novel trichothecene phenotype: production of 7-hydroxyisotrichodermin and 7-hydroxyisotrichodermol mdpi.comosti.govnih.govresearchgate.netosti.gov. |

| Evolutionary Significance | - | - | - | Provides insight into the distribution of trichothecene production and the evolution of structural diversity among Fusarium species mdpi.comnih.govresearchgate.netosti.gov. |

Producing Organisms and Ecological Contexts

Fungal Genera and Species

Several fungal genera, primarily within the order Hypocreales, are known to produce trichothecenes. wikipedia.orgnih.gov These include, but are not limited to, Fusarium, Myrothecium, Stachybotrys, Trichoderma, and Trichothecium. nih.govyouarethehealer.org

The genus Fusarium is one of the most significant producers of trichothecenes, both in terms of the number of species involved and the economic impact of their contamination of agricultural commodities. nih.govbionte.comfao.org Fusarium species are notorious plant pathogens, causing a variety of diseases in cereal crops like wheat, maize, barley, and oats. wikipedia.orgnih.govnih.gov

Fusarium graminearum is a primary cause of Fusarium head blight (FHB) in small grain cereals worldwide. nih.govannualreviews.orgfrontiersin.org This disease not only leads to significant yield losses but also results in the contamination of grains with trichothecenes, particularly deoxynivalenol (B1670258) (DON) and its acetylated derivatives. nih.govannualreviews.orgnih.gov The fungus infects the heads of wheat and other cereals during flowering, especially under warm and moist conditions. bionte.com

Fusarium sporotrichioides is another important trichothecene-producing species, commonly found in temperate and tropical regions. alchetron.comcabidigitallibrary.org It is a notable producer of T-2 toxin, a highly toxic Type A trichothecene (B1219388). nih.govnih.gov This fungus is often associated with diseases in cereals and can lead to significant mycotoxin contamination of grains, particularly those left in the field under wet conditions. alchetron.comnih.gov F. sporotrichioides has been implicated in outbreaks of Alimentary Toxic Aleukia in humans. wikipedia.orgfao.org

Fusarium culmorum is a soil-borne fungus that causes foot and root rot, as well as Fusarium head blight, in small-grain cereals, especially wheat and barley. nih.govresearchgate.net It is more dominant in cooler temperate regions. researchgate.netmdpi.com F. culmorum is a significant producer of Type B trichothecenes, including deoxynivalenol (DON) and nivalenol (B191977). nih.govresearchgate.net

Table 1: Prominent Trichothecene-Producing Fusarium Species and their Ecological Context

| Species | Commonly Produced Trichothecenes | Ecological Niche/Disease Caused | Primary Hosts |

|---|---|---|---|

| Fusarium graminearum | Deoxynivalenol (DON), 3-ADON, 15-ADON | Fusarium Head Blight (FHB) | Wheat, Maize, Barley |

| Fusarium sporotrichioides | T-2 toxin, HT-2 toxin, Neosolaniol | Pathogen on cereals | Wheat, Oats, Maize |

| Fusarium culmorum | Deoxynivalenol (DON), Nivalenol | Foot and Root Rot, FHB | Wheat, Barley |

Fungi belonging to the genus Myrothecium are known producers of macrocyclic trichothecenes, such as verrucarins and roridins. biomedres.usbiomedres.usmicrobiolj.org.ua These fungi are widespread, found as saprophytes in soil and on decaying plant material, and also as plant pathogens. biomedres.us Myrothecium species can cause diseases in various plants, including muskmelon and tomato. nih.gov For instance, Myrothecium verrucaria and Myrothecium roridum are recognized for their ability to produce a variety of biologically active compounds, including trichothecenes. biomedres.us

The genus Stachybotrys, particularly the species Stachybotrys chartarum (often referred to as "black mold"), is a well-known producer of macrocyclic trichothecenes, including satratoxins. realtimelab.comrealtimelab.comglobalindoorhealthnetwork.com This fungus is a saprophyte that thrives on wet, cellulose-containing materials such as wallboard, ceiling tiles, and cardboard, making it a common contaminant in water-damaged buildings. realtimelab.comnih.gov The presence of S. chartarum in indoor environments is a significant concern due to the potential for exposure to its potent mycotoxins, which can become airborne. realtimelab.comnih.govasm.org

While many Trichoderma species are utilized as biocontrol agents due to their antagonistic properties against plant pathogenic fungi, some species are also capable of producing trichothecenes. researchgate.netmdpi.comnih.gov Production of these toxins is primarily restricted to species within or closely related to the Brevicompactum clade. researchgate.net Trichoderma arundinaceum and Trichoderma brevicompactum are examples of species that produce trichothecenes such as harzianum A and trichodermin. researchgate.netnih.govresearchgate.net These fungi are commonly found in soil and diverse habitats. mdpi.com The biosynthesis of trichothecenes in Trichoderma has been a subject of genetic research, revealing organizational differences in their biosynthetic gene clusters compared to Fusarium. nih.govnih.gov

Trichothecium roseum is the most notable species in this genus for producing trichothecenes, specifically trichothecin. wikipedia.orgucdavis.edunih.govdsmz.de This fungus is found globally in various habitats, including soil and decaying plant matter. wikipedia.orgucdavis.edu T. roseum is also an opportunistic plant pathogen, causing pink rot on a variety of fruits and vegetables, such as apples and grapes, which has economic implications for the agricultural industry. wikipedia.orgacs.org The fungus often enters the host through lesions caused by other primary pathogens. wikipedia.org

Beyond the more commonly cited genera, several other fungal groups have been identified as producers of trichothecenes. wikipedia.orgnih.govrealtimelab.com These include species within the genera Isaria, Microcyclospora, Peltaster, and Spicellum. nih.gov Additionally, some species of Cephalosporium, Cylindrocarpon, and Verticimonosporium are also known to produce these mycotoxins. wikipedia.orgrealtimelab.com While less common, there have been reports of Aspergillus species also having the capacity to produce trichothecenes. The ecological roles and significance of trichothecene production in these less-studied genera are areas of ongoing research.

Table 2: Summary of Other Trichothecane-Producing Fungal Genera

| Genus | Example Species/Context | Known Trichothecenes |

|---|---|---|

| Myrothecium | Plant pathogens and saprophytes | Verrucarins, Roridins |

| Stachybotrys | S. chartarum, found in water-damaged buildings | Satratoxins, Roridin (B1174069) E, Verrucarin J |

| Trichoderma | Soil fungi, some used in biocontrol | Harzianum A, Trichodermin |

| Trichothecium | T. roseum, causes pink rot in fruits | Trichothecin |

| Other Genera | Isaria, Microcyclospora, Peltaster, Spicellum, Cephalosporium, Cylindrocarpon, Verticimonosporium, Aspergillus | Various trichothecenes |

Compound Names Mentioned

Plant-Associated Production (Endophytes)

Endophytic fungi, which live within plant tissues without causing any apparent harm, have been identified as producers of trichothecenes. researchgate.net This relationship can be mutualistic, with the fungus providing chemical defense for the plant. mdpi.com

Several species of the Baccharis genus are known to contain macrocyclic trichothecenes. researchgate.net Research has shown that these compounds are biosynthesized by endophytic fungi living within the plants. researchgate.net For instance, the potent phytotoxic trichothecenes, roridins and baccharinoids, are found in the Brazilian plants Baccharis coridifolia and Baccharis megapotamica. researchgate.netapsnet.org The production of these toxins in B. coridifolia appears to be linked to pollination, with the toxins accumulating in the seeds. researchgate.net

Studies have isolated endophytic fungi from Baccharis species and confirmed their ability to produce trichothecenes in culture. A fungus epibiont from Baccharis coridifolia was found to produce four types of macrocyclic trichothecenes, the same toxins found in the plant itself. mdpi.com This suggests a mutualistic relationship where the endophyte is responsible for the plant's toxicity to herbivores. mdpi.com In Argentina, toxic disease in livestock has been linked to the consumption of Baccharis coridifolia and Baccharis artemisioides, both of which contain roridins and verrucarins. nih.gov Endophytic isolates of Ceratopicnidium baccharidicola from B. coridifolia were also found to be toxicogenic for the same trichothecenes, although in lower concentrations. nih.gov

Ecological Roles and Interactions

Trichothecenes play a significant role in the ecological interactions between the producing fungi, their host plants, and other microorganisms. researchgate.netnih.gov These secondary metabolites can act as virulence factors in plant diseases, influence host-pathogen interactions at a molecular level, and have implications for biological control strategies. researchgate.netnih.govnih.gov

Trichothecenes are considered important virulence factors for several plant pathogenic fungi, particularly species within the Fusarium genus. nih.govnih.govmdpi.com Their production can enhance the severity of diseases caused by these fungi on various plant hosts. nih.govsemanticscholar.org For example, in wheat head scab, also known as Fusarium head blight (FHB), trichothecenes contribute to the pathogen's ability to spread within the plant tissue. nih.govnih.gov

The phytotoxic effects of trichothecenes include chlorosis, inhibition of root elongation, and dwarfism. nih.govmdpi.com By inhibiting eukaryotic protein synthesis, these toxins disrupt normal cellular functions in the host plant, facilitating fungal colonization and disease development. nih.govnih.govmdpi.com Research involving trichothecene gene disruption has demonstrated that fungal strains unable to produce these toxins exhibit reduced virulence. nih.govmdpi.comsemanticscholar.org

At the molecular level, trichothecenes interact with the host's cellular machinery, primarily by binding to the 60S ribosomal subunit and inhibiting protein synthesis. nih.govacs.orgwikipedia.org This disruption of protein synthesis can trigger a range of responses in the plant, including the activation of defense-related genes. nih.govfrontiersin.org

The interaction is complex, as plants have evolved mechanisms to detoxify these mycotoxins. researchgate.net For instance, plants can modify trichothecenes into less toxic forms. mdpi.com Conversely, the presence of host plant signals can induce the biosynthesis of trichothecenes in the invading fungus. nih.gov This dynamic interplay at the molecular level highlights the co-evolutionary arms race between plants and trichothecene-producing pathogens.

The role of trichothecenes in biological control is multifaceted. While some trichothecenes produced by plant pathogens are detrimental to agriculture, others produced by non-pathogenic or beneficial fungi, such as Trichoderma species, can have positive implications. researchgate.netnih.gov

Trichoderma species are well-known biocontrol agents that can antagonize plant pathogenic fungi. nih.gov Some strains of Trichoderma arundinaceum produce trichothecenes like harzianum A (HA), which contribute to their biocontrol activity. frontiersin.orgnih.govnih.gov These trichothecenes can inhibit the growth of pathogenic fungi and induce systemic resistance in plants, enhancing their defense against subsequent pathogen attacks. frontiersin.orgnih.govnih.gov For example, the disruption of the tri4 gene in T. arundinaceum, which is involved in HA biosynthesis, resulted in reduced antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani. nih.govasm.org Furthermore, Trichoderma-produced trichothecenes can sensitize plants to pathogen attacks by inducing the expression of defense-related genes in the salicylic acid (SA) and jasmonate (JA) pathways. frontiersin.orgnih.govnih.govasm.org

This suggests that trichothecene production by certain biocontrol agents can be a valuable trait for protecting crops from diseases. researchgate.netnih.govnih.gov

Cellular and Molecular Mechanisms of Action

Ribosomal Inhibition and Protein Synthesis Perturbation

The principal mechanism of trichothecene (B1219388) toxicity is the inhibition of protein synthesis in eukaryotic cells. wikipedia.orgnih.govmdpi.com This occurs through their interaction with ribosomes, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Trichothecenes specifically target the large 60S ribosomal subunit. mdpi.comnih.govresearchgate.net They bind non-covalently to the peptidyl transferase center (PTC), a critical region within the 60S subunit responsible for catalyzing the formation of peptide bonds between amino acids. nih.govnih.govresearchgate.net This binding physically obstructs the ribosomal machinery, preventing the successful synthesis of polypeptide chains. The interaction at the A-site of the PTC is a key event in mediating their inhibitory effects. nih.gov The 12,13-epoxy ring and the C9-C10 double bond are crucial structural features of trichothecenes that facilitate this binding and are essential for their toxicity. wikipedia.orgnih.gov

Trichothecenes can interfere with all three major phases of protein synthesis: initiation, elongation, and termination. wikipedia.orgtandfonline.comtandfonline.comnih.gov

Initiation: Some trichothecenes can prevent the proper assembly of the ribosomal subunits or block the association of the initial transfer RNA (tRNA) with the start codon on the mRNA. wikipedia.org This prevents the translation process from even beginning.

Elongation: A primary mode of action for many trichothecenes is the inhibition of the peptidyl transferase enzyme's function. wikipedia.org This prevents the ribosome from adding new amino acids to the growing polypeptide chain, effectively halting elongation. wikipedia.org

Termination: The function of peptidyl transferase is also required for the termination of translation. By inhibiting this enzyme, some trichothecenes can also prevent the release of the completed polypeptide chain from the ribosome. wikipedia.org

The specific effect on the phases of translation can differ between various trichothecene compounds, leading to a classification system based on their primary inhibitory action. tandfonline.comtandfonline.comnih.gov Type I (or T-type) inhibitors primarily affect the initiation step, while Type II (or ET-type) inhibitors mainly block elongation and termination. tandfonline.comtandfonline.com The nature of the chemical substituents on the core trichothecene structure influences whether a specific toxin acts as an initiation or an elongation/termination inhibitor. wikipedia.orgnih.gov

| Trichothecane Classification by Protein Synthesis Inhibition | Primary Phase Inhibited | Example Compounds |

| Type I (T type) | Initiation | T-2 toxin, Nivalenol (B191977) (NIV), Verrucarin A, Fusarenon-X tandfonline.comtandfonline.comnih.gov |

| Type II (ET type) | Elongation-Termination | Deoxynivalenol (B1670258) (DON), Crotocin, Verrucarol (B1203745), Trichodermin tandfonline.comtandfonline.comnih.govnih.gov |

Nucleic Acid Synthesis Inhibition (DNA and RNA)

In addition to their potent effects on protein synthesis, trichothecenes also inhibit the synthesis of DNA and RNA. tandfonline.comtandfonline.comnih.govresearchgate.net This inhibition is generally considered a secondary consequence of the primary block in protein synthesis. nih.govresearchgate.net Actively proliferating cells require the continuous production of various proteins, including enzymes and structural components necessary for DNA replication and transcription. By halting protein production, trichothecenes indirectly arrest these fundamental cellular processes. tandfonline.com The suppression of DNA synthesis has been observed in various cell types and tissues following exposure to trichothecenes, although often to a lesser degree than the inhibition of protein synthesis. tandfonline.com

Mitochondrial Function Disruption

Mitochondria, the powerhouses of the cell, are also significant targets of trichothecene toxicity. nih.govtandfonline.comnih.govresearchgate.net These mycotoxins can directly inhibit mitochondrial protein synthesis, demonstrating that this is a primary target and not merely a secondary effect of cytosolic translation inhibition. nih.govnih.gov Studies have shown that trichothecenes can inhibit translation within isolated mitochondria. nih.govnih.gov

Exposure to trichothecanes leads to a dose-dependent disruption of the mitochondrial membrane potential and promotes the generation of reactive oxygen species (ROS). nih.govyouarethehealer.orgnih.gov This build-up of ROS creates a state of oxidative stress, which can damage critical cellular components like proteins, lipids, and DNA, and ultimately trigger programmed cell death, or apoptosis. wikipedia.orgyouarethehealer.org

| Effect on Mitochondria | Research Finding |

| Mitochondrial Translation | Trichothecenes directly inhibit in organello translation in isolated mitochondria. nih.govnih.gov |

| Membrane Potential | Show dose-dependent inhibition of mitochondrial membrane potential in intact cells. nih.govnih.gov |

| Oxidative Stress | Inhibition of mitochondrial protein synthesis leads to the accumulation of reactive oxygen species (ROS). wikipedia.orgyouarethehealer.org |

| Apoptosis | The resulting oxidative stress can induce the programmed cell death pathway. wikipedia.orgyouarethehealer.org |

Induction of Cellular Stress Responses

By binding to the ribosome, trichothecenes can trigger a specific cellular stress signaling cascade known as the ribotoxic stress response. wikipedia.orgtandfonline.comtandfonline.comresearchgate.netnih.gov This response is activated by inhibitors that interfere with the peptidyl transferase center. tandfonline.comnih.gov The activation of the ribotoxic stress response leads to the stimulation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38. tandfonline.comtandfonline.comnih.gov These signaling pathways are crucial regulators of cell survival and apoptosis in response to various stressors. nih.gov The activation of these kinases, coupled with the inhibition of protein synthesis, contributes significantly to the induction of apoptosis in cells exposed to trichothecenes. nih.gov

Ribotoxic Stress Response

Trichothecenes are potent inhibitors of protein synthesis in eukaryotic cells. wikipedia.orgnih.govnih.gov They bind to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center, which is crucial for peptide bond formation. nih.govnih.govtandfonline.com This disruption of translation can inhibit the initiation, elongation, or termination stages of protein synthesis. wikipedia.orgtandfonline.com

Beyond simple translation inhibition, this interaction with the ribosome triggers a specialized signaling cascade known as the "ribotoxic stress response". nih.govtandfonline.comnih.govresearchgate.netoup.com This response is characterized by the rapid activation of specific intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinases (MAPKs). tandfonline.comnih.govresearchgate.net It is a cellular alarm system that senses ribosomal damage or dysfunction and translates it into a complex downstream response that can dictate the cell's fate, leading to either survival mechanisms or programmed cell death (apoptosis). nih.govnih.gov

The trichothecene deoxynivalenol (DON) is a well-studied inducer of the ribotoxic stress response. nih.govoup.com Studies have shown that upon exposure to DON, macrophages exhibit rapid phosphorylation and activation of key MAPKs, including c-Jun N-terminal protein kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. nih.govoup.com This activation can occur within minutes of exposure. nih.gov The signaling cascade is initiated upstream of the MAPKs, with evidence pointing to the involvement of Src family kinases, such as Hematopoietic Cell Kinase (Hck), as critical early signals in this process. nih.govoup.com The activation of these upstream kinases precedes and is necessary for the subsequent MAPK activation and the resulting downstream effects, which include the expression of cytokine genes and the initiation of apoptosis. nih.gov

| Trichothecene Example | Primary Molecular Target | Key Signaling Pathway Activated |

| Deoxynivalenol (DON) | 60S ribosomal subunit | Ribotoxic Stress Response |

| T-2 toxin | 60S ribosomal subunit | Ribotoxic Stress Response |

| Anisomycin (non-trichothecene) | 60S ribosomal subunit | Ribotoxic Stress Response |

Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis, folding, and modification. The amphipathic nature of trichothecenes allows them to cross cellular membranes and interact with various organelles, including the ER. nih.gov The disruption of protein synthesis by trichothecenes can lead to an accumulation of unfolded or misfolded proteins within the ER, a condition known as ER stress.

One key indicator and regulator of ER stress is the 78-kDa glucose-regulated protein (GRP78), also known as BiP. GRP78 is a molecular chaperone that plays a vital role in protein folding and protects cells from apoptosis. nih.gov Studies involving the trichothecene vomitoxin (deoxynivalenol or VT) have shown that it can down-regulate the expression of GRP78/BiP at both the mRNA and protein levels in a dose-dependent manner. nih.gov This reduction in a crucial chaperone protein suggests a compromised ability of the cell to cope with ER stress, potentially sensitizing the cell to apoptosis. The down-regulation of GRP78/BiP by vomitoxin represents a significant mechanism by which these mycotoxins can disrupt cellular homeostasis and promote cell death. nih.gov

Oxidative Stress Induction

Trichothecenes are known to induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govresearchgate.net A primary mechanism for this is the disruption of mitochondrial function. wikipedia.orgnih.gov By inhibiting mitochondrial protein synthesis, trichothecenes can impair the electron transport chain, leading to the leakage of electrons and the formation of superoxide radicals and other ROS. wikipedia.org

This increase in ROS can have widespread damaging effects on cellular components. wikipedia.org Key consequences of trichothecene-induced oxidative stress include:

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This damages membrane integrity and function. researchgate.netnih.gov

DNA Damage: Oxidative stress is an early event in trichothecene toxicity that can lead to single-strand breaks in DNA. nih.gov

Depletion of Antioxidants: Trichothecenes can deplete intracellular levels of antioxidants, such as reduced glutathione (GSH), and reduce the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.gov

| Trichothecene | Effect on Cellular Redox State | Consequence |

| T-2 toxin | Increases Reactive Oxygen Species (ROS) | Lipid peroxidation, DNA damage, apoptosis |

| Deoxynivalenol (DON) | Increases ROS, depletes glutathione (GSH) | Lipid peroxidation, activation of stress signaling |

Cell Cycle Regulation Interference

Trichothecenes can interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell growth and division. tandfonline.com This interference is a direct consequence of their ability to inhibit the synthesis of proteins, DNA, and RNA, which are essential for cells to pass through the various checkpoints of the cycle. wikipedia.orgtandfonline.com

Apoptotic Pathway Activation (Cellular Level)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a hallmark of trichothecene toxicity. wikipedia.orgtandfonline.com Trichothecenes can trigger apoptosis through multiple, interconnected pathways at the cellular level. tandfonline.com

The induction of apoptosis is often linked to the activation of caspases, a family of proteases that execute the apoptotic program. jmbfs.org Trichothecenes like the T-2 toxin can activate initiator caspases (e.g., caspase-2, caspase-9) and executioner caspases (e.g., caspase-3). jmbfs.orgmdpi.com

Two primary pathways leading to caspase activation are often implicated:

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, including oxidative stress and DNA damage induced by trichothecenes. nih.govjmbfs.org These stressors lead to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytoplasm. jmbfs.orgmdpi.com The expression of Bcl-2 family proteins is critical in this process; trichothecenes can up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2, thereby promoting mitochondrial permeabilization and subsequent activation of caspase-9 and caspase-3. jmbfs.orgmdpi.com

The Extrinsic (Death Receptor) Pathway: While less detailed in the provided context, this pathway involves the activation of cell surface receptors that can also lead to the activation of caspases.

Trichothecenes have been classified based on their ability to induce apoptosis. Strong inducers include DON and scirpentriol, while others like T-2 toxin are considered weak inducers, though this can be cell-type dependent. tandfonline.com The combination of protein synthesis inhibition, cellular stress (ribotoxic, ER, oxidative), and the subsequent activation of signaling cascades ultimately converges on these apoptotic pathways, leading to the systematic dismantling of the cell. nih.gov

Signal Transduction Pathway Modulation

Trichothecenes are potent modulators of intracellular signal transduction pathways, which are the networks cells use to respond to external and internal stimuli. Their primary impact is the activation of stress-related signaling cascades. jmbfs.org

A central mechanism of trichothecene action is the activation of Mitogen-Activated Protein Kinase (MAPK) cascades. tandfonline.comresearchgate.netresearchgate.net MAPKs are a family of serine/threonine protein kinases that regulate a wide array of cellular processes, including proliferation, differentiation, stress response, and apoptosis. frontiersin.org A typical MAPK cascade involves a three-tiered system of kinases: a MAPKKK, a MAPKK, and the MAPK itself. frontiersin.org

As part of the ribotoxic stress response, trichothecenes binding to the ribosome rapidly trigger the phosphorylation and activation of several key MAPKs. nih.govresearchgate.netoup.com The three major MAPK families consistently activated by trichothecenes are:

c-Jun N-terminal Kinases (JNKs): Also known as Stress-Activated Protein Kinases (SAPKs), JNKs are strongly activated by cellular stress and are key regulators of apoptosis. nih.govmdpi.comnih.gov

p38 MAPKs: Similar to JNKs, p38 kinases are activated by stress stimuli and play crucial roles in inflammation and apoptosis. nih.govnih.gov

Extracellular signal-Regulated Kinases (ERKs): While often associated with growth and survival signals, ERKs are also activated by trichothecenes. nih.govnih.gov Their role in trichothecene toxicity can be complex, sometimes acting as a pro-survival signal that opposes the apoptotic effects driven by JNK and p38. nih.gov

Plant Defense Signaling and Abiotic Stress Pathways

Trichothecenes, as virulence factors produced by phytopathogenic fungi like Fusarium, play a complex role in plant interactions by actively manipulating host defense signaling and stress response pathways. nih.govresearchgate.net Rather than simply causing cellular damage, these mycotoxins act as molecular effectors that can suppress or induce specific defense mechanisms to facilitate fungal colonization. apsnet.org The plant, in turn, recognizes these toxins and mounts a defense response, leading to a complex molecular arms race at the host-pathogen interface. apsnet.org

Modulation of Plant Defense Hormone Signaling

Trichothecenes exhibit elicitor-like activity, triggering an array of plant defense responses. nih.gov This includes the induction of mitogen-activated protein kinases (MAPKs), which are central components of signaling cascades involved in oxidative stress, programmed cell death (PCD), and general defense. nih.govresearchgate.net In Arabidopsis thaliana, for instance, the trichothecenes deoxynivalenol (DON) and T-2 toxin have been shown to induce the expression of MPK3 and MPK6, key regulators of the hypersensitive response. researchgate.net

The interaction of trichothecenes with plant defense is intricately linked to the modulation of phytohormone signaling pathways, particularly those involving jasmonic acid (JA), ethylene (ET), and salicylic acid (SA). nih.govnih.gov These pathways are known to engage in complex crosstalk, often with antagonistic effects, to fine-tune defenses against different types of pathogens. frontiersin.orgmdpi.com

Jasmonic Acid (JA) and Ethylene (ET) Pathways: Research indicates that trichothecenes can stimulate the JA and ET signaling pathways, which are typically associated with defense against necrotrophic pathogens and herbivorous insects. nih.govnih.gov The trichothecene precursor, trichodiene (B1200196) (TD), has been observed to induce the in vivo expression of plant defense genes primarily related to the JA/ET pathways. nih.gov

Salicylic Acid (SA) Pathway: The SA pathway is generally activated in response to biotrophic pathogens. nih.gov Studies on tomato's interaction with Fusarium oxysporum reveal that while the ET pathway acts as a positive regulator of susceptibility, the SA pathway functions as a negative regulator, restricting fungal colonization. nih.gov The ability of trichothecene-producing fungi to manipulate the balance between the SA and JA/ET pathways is a critical aspect of their virulence. mdpi.com

Interactive Data Table: Trichothecene Impact on Plant Hormonal Defense Pathways

| Hormone Pathway | General Role in Plant Defense | Observed Effect of Trichothecenes/Precursors | Reference |

|---|---|---|---|

| Jasmonic Acid (JA) | Defense against necrotrophic pathogens and insects | Pathway is induced, leading to the expression of related defense genes. | nih.gov |

| Ethylene (ET) | Defense against necrotrophic pathogens; works synergistically with JA | Pathway is induced. In some hosts, ET signaling enhances susceptibility to Fusarium infection. | nih.govnih.gov |

| Salicylic Acid (SA) | Defense against biotrophic and hemibiotrophic pathogens | Pathway is activated, but its signaling can be antagonized by JA/ET induction. SA restricts fungal colonization in some interactions. | nih.gov |

Trichothecene-Induced Gene Expression

Transcriptome analyses have provided significant insights into the specific plant genes that respond to trichothecene exposure. In barley infected with a trichothecene-producing Fusarium graminearum strain, a distinct set of 63 transcripts were found to be specifically induced by the accumulation of these mycotoxins, separate from the basal defense response to the fungus itself. nih.govresearchgate.net This specific response suggests a multi-faceted strategy by the plant to counteract the toxin. apsnet.org

The induced genes fall into several key functional categories, indicating a two-pronged response from the host plant. apsnet.org One response involves the induction of genes encoding detoxification and transport activities, which likely serve to reduce the cellular concentration and impact of the toxins. apsnet.orgapsnet.org The other response is the induction of genes associated with ubiquitination and programmed cell death, which, while a defense mechanism, may also be exploited by the pathogen to promote the necrotrophic phase of infection. apsnet.orgapsnet.org

Interactive Data Table: Categories of Barley Genes Induced by Trichothecene Accumulation

| Gene Category | Putative Function in Response to Trichothecenes | Reference |

|---|---|---|

| Detoxification and Transport Proteins | Reduce the cellular impact and concentration of trichothecenes. | apsnet.orgnih.govresearchgate.net |

| Ubiquitination-Related Proteins | Involved in protein turnover and signaling, potentially targeting proteins for degradation as part of the stress response. | nih.govresearchgate.net |

| Programmed Cell Death (PCD)-Related Proteins | Induce localized cell death to limit pathogen spread, a process that can be co-opted by necrotrophic fungi. | apsnet.orgnih.gov |

| Transcription Factors | Regulate the expression of downstream defense and stress-response genes. | nih.govresearchgate.net |

| Cytochrome P450s | Enzymes often involved in the detoxification of secondary metabolites and toxins. | nih.govresearchgate.net |

Crosstalk with Abiotic Stress Pathways

Emerging evidence suggests that trichothecenes may also modulate abiotic stress signaling pathways in plants. nih.gov There is a known crosstalk between biotic and abiotic stress response networks, allowing plants to integrate signals from various environmental challenges. researchgate.net For example, a basic leucine zipper protein (bZIP) transcription factor, which is significantly up-regulated by DON in wheat, is homologous to a cold-regulated wheat bZIP protein. researchgate.net This suggests a potential convergence point between the signaling cascades activated by trichothecenes and those activated by abiotic stressors like temperature. researchgate.net While some Trichoderma species are known to enhance plant tolerance to abiotic stresses like drought and salinity, the direct role of the trichothecenes they produce in these specific responses is an area requiring further investigation. nih.govresearchgate.net

Advanced Methodologies for Trichothecane Research

Analytical Chemistry Approaches

Accurate and reliable analysis of trichothecanes is crucial for food safety and research. nih.gov Modern analytical techniques offer high sensitivity and selectivity for detecting and quantifying these compounds in complex matrices. solubilityofthings.com

Chromatographic Techniques (GC-MS, HPLC, UHPLC)

Chromatographic methods are fundamental in the separation and determination of trichothecenes in various samples, including food and feed. researchgate.netchromtech.com These techniques separate compounds based on their physical and chemical interactions with a stationary phase and a mobile phase. drawellanalytical.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. drawellanalytical.com For trichothecane analysis, a derivatization step is often required to increase their volatility. researchgate.net GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of volatile organic compounds. chromtech.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation of non-volatile compounds. labmanager.com It is widely employed in pharmaceutical analysis for tasks like quantifying active pharmaceutical ingredients and stability studies. labmanager.com In the context of trichothecanes, HPLC is frequently coupled with various detectors for sensitive detection. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is an evolution of HPLC that uses smaller particle sizes in the column, resulting in higher resolution, faster analysis times, and increased sensitivity. researchgate.net

The choice between these techniques often depends on the specific trichothecene (B1219388), the sample matrix, and the analytical objective. labmanager.com

Spectroscopic Techniques (Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and quantification of trichothecenes. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by measuring the magnetic properties of atomic nuclei. solubilityofthings.com One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for determining the complex structures of trichothecenes. mdpi.comresearchgate.net While less sensitive than mass spectrometry, NMR is a powerful quantitative tool for determining the concentration of isolated metabolites, which can then serve as reference standards. nih.gov

Mass Spectrometry (MS): Mass spectrometry identifies compounds based on their mass-to-charge ratio. solubilityofthings.com When coupled with chromatographic techniques like LC or GC, it becomes a highly sensitive and specific tool for this compound analysis. chromatographyonline.com Tandem mass spectrometry (MS/MS) is particularly valuable for the certification of reference materials. nih.govresearchgate.net

Structural Elucidation via X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. mdpi.compatnawomenscollege.in The process involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern. slideshare.net This technique provides detailed information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding the structure-activity relationships of trichothecenes. researchgate.net Although obtaining high-quality crystals can be a challenge, X-ray crystallography has been successfully used to determine the structures of various trichothecenes and their derivatives. mdpi.comresearchgate.net

Certified Reference Materials and Method Validation

The accuracy and reliability of this compound analysis are heavily dependent on the availability of certified reference materials (CRMs) and validated analytical methods. nih.govresearchgate.net CRMs are highly characterized materials used to calibrate analytical instruments and validate methods. researchgate.net The development of CRMs, such as corn flour certified for type B trichothecenes, involves rigorous characterization using techniques like isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). nih.govresearchgate.net The use of CRMs ensures the traceability and comparability of analytical results between different laboratories. nih.gov

| Certified Reference Material | Analytes | Matrix | Certification Method |

| KRISS CRM 108-01-011 | Deoxynivalenol (B1670258), nivalenol (B191977), 3-acetyldeoxynivalenol, 15-acetyldeoxynivalenol, deoxynivalenol-3-glucoside | Corn Flour | ID-LC-MS/MS |

| Biopure™ MIX 2 | B-Trichothecenes | Solution | Independent Characterization |

Synthetic Chemistry Approaches

The chemical synthesis of trichothecanes is a significant area of research, driven by the need to confirm structures, study structure-activity relationships, and develop analytical standards.

Total Synthesis Strategies of this compound Scaffolds

The total synthesis of the complex polycyclic structures of trichothecanes presents a considerable challenge to organic chemists. frontiersin.org Various synthetic strategies have been developed to construct the core this compound skeleton and its diverse analogues.

Key strategies in the total synthesis of trichothecanes include:

Intramolecular Diels-Alder Reactions: This powerful cycloaddition reaction has been a cornerstone in the synthesis of the fused ring systems of trichothecanes.

Radical Cyclizations: The use of radical-mediated ring closures has provided efficient routes to key intermediates.

Ring-Closing Metathesis: This catalytic reaction has been employed to form the macrocyclic ring found in certain trichothecenes.

Pauson-Khand Reaction: This reaction has been utilized for the construction of cyclopentenone moieties within the this compound framework. researchgate.net

Notable achievements in this field include the total synthesis of racemic verrucarol (B1203745) and the development of synthetic routes to various trichothecene family members like spirotenuipesine A. acs.orgacs.org These synthetic efforts not only provide access to these complex molecules but also pave the way for the creation of novel analogues with potentially modified biological activities. researchgate.net

Semi-Synthesis of Analogs and Derivatives

The semi-synthesis of this compound analogs and derivatives is a key strategy for investigating structure-activity relationships and developing new molecules with modulated biological activities. nih.gov By chemically modifying the core this compound skeleton or its biosynthetic precursors, researchers can create novel compounds that are not readily accessible through natural biosynthesis.

One important precursor for semi-synthesis is trichodiene (B1200196) (TDN). A range of semi-synthetic derivatives of TDN have been prepared to probe the post-TDN biosynthetic pathway in fungi such as Fusarium culmorum. researchgate.net For instance, the chemical synthesis of 9β,10β-epoxytrichodiene was achieved by treating TDN with m-chloroperoxybenzoic acid. nottingham.ac.uk When introduced to whole-cell fungal cultures, these TDN analogs have been shown to inhibit the natural production of trichothecenes. researchgate.net Furthermore, some derivatives, like 9β,10β-epoxytrichodiene, are biotransformed by the fungus, undergoing enzymatic 12,13-epoxidation and subsequent hydroxylation at the C-3 position to yield 3α-hydroxy-9β,10β-epoxy-12,13-epoxythis compound. researchgate.net

Another valuable starting material for semi-synthesis is trichodermin, a trichothecene that can be produced in increased quantities by overexpressing the tri5 gene in Trichoderma brevicompactum. nih.gov This enhanced production provides a practical supply for creating new molecules. From trichodermin, its precursor trichodermol (B1681381) can be obtained via hydrolysis. These two compounds serve as scaffolds for generating a variety of derivatives through modifications, primarily at the C-4 position. Research has focused on creating derivatives with ester and ether linkages of varying chain lengths. nih.gov For example, a series of derivatives with short chains at the C-4 position have demonstrated selective antimicrobial activity. nih.gov

The table below summarizes examples of semi-synthetic derivatives and their modifications.

Table 1: Examples of Semi-Synthetic this compound Derivatives

| Parent Compound | Modification | Derivative Name | Research Focus |

|---|---|---|---|

| Trichodiene (TDN) | Epoxidation at C9-C10 | 9β,10β-Epoxytrichodiene | Inhibition of trichothecene biosynthesis |

| Trichodiene (TDN) | Biotransformation of analog | 3α-hydroxy-9β,10β-epoxy-12,13-epoxythis compound | Study of biosynthetic enzyme activity |

| Trichodermin | Acylation at C-4 | Trichodermin acetate (B1210297) derivatives | Structure-activity relationship studies |